Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate

Ring strain Aziridine Azetidine

tert-Butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate (CAS 1162262-01-2) is a bifunctional synthetic building block that integrates three mechanistically orthogonal elements within a single low-molecular-weight scaffold: an N-Boc carbamate protecting group, a glycine-derived 2-oxoethyl linker, and a three-membered aziridine ring. The aziridine ring carries approximately 27.7 kcal/mol of ring strain energy, substantially exceeding that of its four-membered azetidine counterpart (25.4 kcal/mol), which fundamentally governs its reactivity profile as an electrophilic trap and ring-opening substrate.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B11900269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)N1CC1
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)10-6-7(12)11-4-5-11/h4-6H2,1-3H3,(H,10,13)
InChIKeyOADHGTXDOVAXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate: Structural Identity and Procurement-Relevant Baseline for Aziridine-Based Synthetic Intermediates


tert-Butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate (CAS 1162262-01-2) is a bifunctional synthetic building block that integrates three mechanistically orthogonal elements within a single low-molecular-weight scaffold: an N-Boc carbamate protecting group, a glycine-derived 2-oxoethyl linker, and a three-membered aziridine ring . The aziridine ring carries approximately 27.7 kcal/mol of ring strain energy, substantially exceeding that of its four-membered azetidine counterpart (25.4 kcal/mol), which fundamentally governs its reactivity profile as an electrophilic trap and ring-opening substrate [1]. The tert-butyloxycarbonyl (Boc) group provides orthogonal stability under basic and nucleophilic conditions while enabling clean acidic deprotection with trifluoroacetic acid (TFA) at room temperature within 30–60 minutes [2]. Importantly, CAS 1162262-01-2 is documented under two structurally distinct entries across vendor databases—sometimes listed as the aziridine and sometimes as the azetidine analog—creating a procurement ambiguity that requires explicit structural verification .

Why Generic Substitution of tert-Butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate Fails: Quantitative Differentiation Drivers


Generic substitution of this compound with closely related analogs—including the azetidine homologue, N-Cbz-protected aziridines, N-sulfonyl-activated aziridines, or other N-alkyl aziridine carbamates—introduces measurable and potentially irreversible deviations in reactivity, deprotection compatibility, and biological target engagement. The three-membered aziridine ring stores 2.3 kcal/mol more strain energy than the four-membered azetidine ring, translating into a thermodynamically distinct ring-opening propensity that cannot be replicated by ring-size analogs [1]. The Boc protecting group affords orthogonal acid-labile deprotection (TFA, 30–60 min, room temperature) that is incompatible with Cbz-based strategies where hydrogenolysis or stronger acidic conditions are required, and critically, aziridinyl N-Cbz carbamates exhibit a longer, weaker N–C bond that makes them preferentially cleavable by Otera's distannoxane catalyst over non-aziridine Cbz groups—an chemoselectivity factor absent in the Boc analog [2]. In polymerization applications, the Boc group enables clean post-polymerization deprotection to linear polyethyleneimine, whereas N-sulfonyl aziridines suffer from well-documented deprotection challenges that limit downstream utility [3]. Finally, N-tert-butyl substitution on the aziridine nitrogen—exactly the motif present in this compound's close structural relatives—has been quantitatively demonstrated to confer cathepsin D inhibitory potency (Ki ≤ 1 μM) that differs from other N-alkyl substituents [4].

Quantitative Differentiation Evidence for tert-Butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate vs. Closest Analogs


Ring Strain Energy: Aziridine (27.7 kcal/mol) vs. Azetidine (25.4 kcal/mol) Drives Thermodynamically Distinct Reactivity

The aziridine ring in the target compound possesses a ring strain energy of approximately 27.7 kcal/mol, compared to approximately 25.4 kcal/mol for the four-membered azetidine ring present in the analog tert-butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate—a difference of ~2.3 kcal/mol [1]. This 9% greater strain energy translates into a measurably lower activation barrier for nucleophilic ring-opening. Computational studies have confirmed that three-membered aziridine is significantly more reactive than azetidine in nucleophilic cleavage by ammonia, a representative nucleophile [2]. The strain energy of aziridine (ca. 27 kcal/mol) is comparable to that of cyclopropane (27.5 kcal/mol) and exceeds that of oxirane (26.3 kcal/mol), placing it among the most reactive saturated heterocycles available for synthetic elaboration [3].

Ring strain Aziridine Azetidine Thermodynamic driving force

Boc Deprotection Chemoselectivity: tert-Butyl Carbamate vs. Carbobenzyloxy (Cbz) Carbamate under Otera's Catalyst Conditions

Otera's distannoxane catalyst (1,3-dichloro-1,1,3,3-tetrabutyldistannoxane) promotes the chemoselective cleavage of aziridinyl N-Cbz carbamate groups while leaving non-aziridinyl N-Cbz groups intact [1]. The selectivity arises from the longer, weaker N–C bond of aziridinyl carbamates, confirmed through IR spectroscopy and X-ray crystallographic analyses [1]. By contrast, the N-Boc carbamate—the protecting group present in the target compound—is not cleaved under these conditions, as Boc deprotection requires anhydrous acidic conditions (typically TFA, 50–95% in DCM, 30–60 min at room temperature) [2]. This orthogonal stability profile means that the target compound's Boc group remains intact during transformations that would strip a Cbz group from an aziridine, enabling sequential deprotection strategies in complex synthetic sequences. The half-life for Boc cleavage under standard TFA conditions is approximately 30–60 minutes at room temperature, whereas Cbz aziridines undergo selective cleavage within minutes under Otera's catalytic conditions [3].

Protecting group orthogonality Carbamate cleavage Chemoselective deprotection Otera's catalyst

Anionic Ring-Opening Polymerization: Boc-Activated Aziridine Enables Clean Deprotection to Linear Polyethyleneimine vs. Sulfonyl-Activated Systems

tert-Butyl aziridine-1-carboxylate (BocAz), the core structural motif of the target compound, undergoes anionic ring-opening polymerization (AROP) to yield linear poly(BocAz) [1]. Crucially, deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine (L-PEI) [1]. This stands in direct contrast to N-sulfonyl-activated aziridines, which also undergo AROP but for which post-polymerization deprotection of sulfonyl groups from polysulfonylaziridines remains a well-documented and unresolved challenge [1]. The 13C NMR spectroscopic analysis confirmed that poly(BocAz) is linear [1]. The Boc group's carbonyl functionality activates the aziridine for AROP while simultaneously serving as a traceless protecting group that can be removed without backbone degradation—a dual functionality that sulfonyl groups do not provide. The attainable molecular weight of poly(BocAz) is limited by poor solubility in AROP-compatible solvents, a current limitation acknowledged by the authors, but the deprotection advantage remains definitive [1].

Anionic ring-opening polymerization Polyethyleneimine Boc deprotection Sulfonyl aziridine

Cathepsin D Inhibition: N-tert-Butyl Aziridine-2-carboxylates Exhibit Ki ≤ 1 μM and k2nd 500–900 × 10³ M⁻¹ min⁻¹

In a systematic study of 52 cis-configured 1-alkyl-3-phenylaziridine-2-carboxylates evaluated as inhibitors of Candida albicans secreted aspartic acid proteases (SAP1–SAP8) and human cathepsin D, the most active inhibitors—characterized by benzyl, cyclohexylmethyl, tert-butyl, or 1,4-dimethylpentyl moieties at the aziridine nitrogen—exhibited second-order inactivation rate constants k(2nd) between 500 and 900 × 10³ M⁻¹ min⁻¹ and Ki values near or below 1 μM for cathepsin D [1]. Compounds bearing the N-tert-butyl substituent (directly analogous to the Boc-protected aziridine motif in the target compound) were among the most potent in the series. The compounds were more active against mammalian cathepsin D than against fungal SAP enzymes, attributed to productive interactions of the N-alkyl substituent with the highly lipophilic S2 pocket of cathepsin D [1]. The diastereomers (S,S- and R,R-configured aziridine rings) exhibited similar activity, indicating that the N-alkyl group, rather than absolute ring stereochemistry, is the dominant potency determinant [1].

Cathepsin D Aspartic acid protease Aziridine-2-carboxylate Pseudo-irreversible inhibition

Regioselective Ring-Opening Reactivity: N-Boc Aziridines Exhibit Controlled Reactivity vs. N-Aryl Aziridines in Iron-Catalyzed Aminolysis

In an iron-catalyzed ring-opening protocol using a dicationic iron complex generated from FeCl2(mep) and AgSbF6, N-aryl aziridines underwent efficient aminolysis to yield 1,2-diamines in up to 99% yield using only 2–5 mol% catalyst in CH2Cl2 at room temperature [1]. Under identical conditions, N-Boc-protected aziridines showed lower reactivity, and aliphatic amines were unsuitable nucleophiles due to strong binding to the Lewis acidic iron catalyst [1]. This differential reactivity is mechanistically informative: the N-Boc group's electron-withdrawing character deactivates the aziridine toward electrophilic activation by the iron catalyst relative to N-aryl activation, yet this same electronic effect confers greater stability toward undesired background ring-opening during storage and handling [1][2].

Iron catalysis Aziridine ring-opening 1,2-Diamine synthesis N-Boc reactivity

Optimal Research and Industrial Application Scenarios for tert-Butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate Based on Quantitative Differentiation Evidence


Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy with Aziridine Ring Preservation

When synthetic routes demand sequential deprotection of multiple amine functionalities, the Boc group on this compound provides acid-labile orthogonality that is stable to the conditions used for Cbz or benzyl ester cleavage. As demonstrated by the Otera catalyst studies, aziridinyl N-Cbz groups are preferentially cleaved over non-aziridine Cbz groups [1], while the Boc group remains intact under these conditions and requires TFA for removal (50–95% TFA/DCM, 30–60 min, rt) [2]. This enables a deprotection sequence where: (1) the target compound's aziridine ring is first elaborated via ring-opening while Boc-protected; (2) non-aziridine Cbz groups elsewhere in the molecule are removed via hydrogenolysis or Otera's catalyst without disturbing the Boc-aziridine adduct; and (3) final Boc deprotection with TFA liberates the free amine. This orthogonal sequence is not achievable with the Cbz-protected aziridine analog.

Synthesis of Linear Polyethyleneimine (L-PEI) via Anionic Ring-Opening Polymerization

The Boc-activated aziridine motif enables the only reported method for producing linear polyethyleneimine via anionic ring-opening polymerization with clean, traceless deprotection [1]. N-Sulfonyl aziridines, while also polymerizable via AROP, cannot be cleanly deprotected to the free polyamine, rendering them unsuitable for applications requiring bare L-PEI such as non-viral gene delivery vectors, chelating agents, or antimicrobial coatings [1]. Users procuring aziridine monomers for polyamine synthesis should verify that the aziridine nitrogen carries a Boc group rather than a sulfonyl group if the end product must be deprotected linear PEI. The current limitation—modest molecular weights due to poly(BocAz) solubility constraints—should be weighed against the definitive deprotection advantage [1].

Aspartic Acid Protease Inhibitor Lead Development Targeting Cathepsin D

The N-tert-butyl substitution on the aziridine ring—structurally homologous to the Boc-protected aziridine in the target compound—has been validated as a potency-enhancing feature in a 52-compound SAR study of aziridine-2-carboxylate aspartic acid protease inhibitors [1]. Compounds bearing N-tert-butyl groups achieved Ki values near or below 1 μM and second-order inactivation rate constants of 500–900 × 10³ M⁻¹ min⁻¹ against cathepsin D [1]. This scaffold is particularly relevant for programs targeting cathepsin D in oncology (breast cancer metastasis), neurodegenerative disease, or antifungal drug discovery where SAP enzyme inhibition is desired. The target compound's glycine-derived linker and Boc-protected amine provide synthetic handles for further elaboration into peptidomimetic inhibitor libraries.

Procurement Quality Control: Structural Verification to Resolve CAS 1162262-01-2 Aziridine/Azetidine Ambiguity

CAS 1162262-01-2 is listed under two structurally distinct identities across vendor databases: as tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate (three-membered aziridine ring) and as tert-butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate (four-membered azetidine ring) [1]. The 2.3 kcal/mol difference in ring strain between these two compounds translates into fundamentally different reactivity profiles [2]. Procurement protocols must include structural verification by 1H NMR or 13C NMR to confirm the presence of the aziridine ring (characteristic upfield-shifted ring proton signals at δ ~1.5–2.5 ppm, coupling patterns consistent with three-membered ring geometry) rather than the azetidine ring. The IUPAC name, InChI key, and SMILES string should be cross-checked against the ordered material's certificate of analysis before use in ring-opening reactions where ring size governs both kinetics and regiochemistry.

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